4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a chemical compound with the molecular formula C₁₁H₁₁NO₂S₂ and a molecular weight of 253.35 g/mol This compound features a benzothiazole ring attached to a butanoic acid moiety through a sulfanyl linkage
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Attachment of Butanoic Acid Moiety: The benzothiazole ring is then reacted with 4-bromobutanoic acid in the presence of a base such as potassium carbonate to form the desired product.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid include:
4-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid: This compound has a shorter carbon chain compared to the butanoic acid derivative.
4-(1,3-Benzothiazol-2-ylsulfanyl)pentanoic acid: This compound has a longer carbon chain compared to the butanoic acid derivative.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: This compound features an acetic acid moiety instead of a butanoic acid moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFSFGWNXSNRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303882 |
Source
|
Record name | NSC163173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80357-74-0 |
Source
|
Record name | NSC163173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC163173 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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